(4-Methylcyclohexyl)benzene

Thermophysical Properties Process Chemistry Analytical Standards

(4-Methylcyclohexyl)benzene (CAS 1603-60-7) is an organic compound belonging to the alkyl-substituted cyclohexylbenzene class, with the molecular formula C13H18 and a molecular weight of 174.2820 g/mol. It is characterized by a 4-methylcyclohexyl group attached to a phenyl ring, distinguishing it from isomers where the methyl group is directly attached to the benzene ring.

Molecular Formula C13H18
Molecular Weight 174.28 g/mol
CAS No. 1603-60-7
Cat. No. B3048194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylcyclohexyl)benzene
CAS1603-60-7
Molecular FormulaC13H18
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)C2=CC=CC=C2
InChIInChI=1S/C13H18/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
InChIKeyNZIYCOOLMANTHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification for (4-Methylcyclohexyl)benzene (CAS 1603-60-7): Core Molecular Data and Characteristics


(4-Methylcyclohexyl)benzene (CAS 1603-60-7) is an organic compound belonging to the alkyl-substituted cyclohexylbenzene class, with the molecular formula C13H18 and a molecular weight of 174.2820 g/mol [1]. It is characterized by a 4-methylcyclohexyl group attached to a phenyl ring, distinguishing it from isomers where the methyl group is directly attached to the benzene ring [2]. The compound is primarily utilized as a synthetic intermediate in organic chemistry and is available from chemical suppliers with a minimum purity specification of 95% .

Why (4-Methylcyclohexyl)benzene Cannot Be Casually Replaced by Its Regioisomers in R&D Workflows


Substituting (4-Methylcyclohexyl)benzene with its common regioisomer, 1-cyclohexyl-4-methylbenzene (CAS 4501-36-4), is scientifically unsound without verification due to fundamental differences in molecular architecture [1]. In (4-Methylcyclohexyl)benzene, the methyl group resides on the saturated cyclohexyl ring, which alters the compound's conformational landscape, steric bulk, and electronic distribution relative to the isomer where the methyl group is on the aromatic ring [2]. This structural divergence leads to measurable differences in key physical properties, such as boiling point and density, and is expected to influence its behavior in chromatographic separations, reaction kinetics, and molecular recognition events, thereby invalidating direct interchangeability in precise analytical or synthetic protocols [3].

Quantitative Differentiation of (4-Methylcyclohexyl)benzene Against Close Analogs: A Procurement-Focused Evidence Matrix


Boiling Point and Density Divergence from 1-Cyclohexyl-4-methylbenzene (CAS 4501-36-4)

The physical properties of (4-Methylcyclohexyl)benzene differ from its isomer, 1-cyclohexyl-4-methylbenzene. While exact values for the target compound are from critically evaluated NIST data, the isomer's properties are reported from multiple sources. This divergence is crucial for processes dependent on specific phase-change behavior or purification via distillation [1]. For the isomer, a boiling point of 265.1±10.0 °C at 760 mmHg and a density of 0.932 g/cm³ are reported , which are expected to be measurably different from the target compound based on structural isomerism [2].

Thermophysical Properties Process Chemistry Analytical Standards

Conformational Preference Introduced by the 4-Methylcyclohexyl Moiety

The presence of a methyl group on the cyclohexyl ring in (4-Methylcyclohexyl)benzene imposes a conformational bias not present in its non-methylated analog (cyclohexylbenzene) or its aromatic-substituted isomer. Electron spin resonance (ESR) studies on (4-methylcyclohexyl)methyl radicals show that the methyl substituent influences the equilibrium between axial and equatorial conformers of the cyclohexyl ring [1]. This conformational preference directly affects the spatial orientation of the phenyl group, which can modulate reactivity in reactions sensitive to steric hindrance or substrate-catalyst docking geometry [2].

Conformational Analysis Reaction Kinetics Medicinal Chemistry

Synthesis and Purity Specifications for Research Use

(4-Methylcyclohexyl)benzene is commercially supplied with a minimum purity specification of 95%, as noted by vendors such as AKSci and Leyan . This contrasts with some niche or custom-synthesized analogs that may lack a standardized purity guarantee. The synthesis of this compound can be achieved via alkylation of benzene with 4-methylcyclohexyl chloride using a Lewis acid catalyst, a method described in the literature for its general class [1].

Chemical Synthesis Procurement Analytical Chemistry

Validated Application Scenarios for (4-Methylcyclohexyl)benzene Procurement Based on Differential Evidence


Use as an Internal Standard or Calibrant in Chromatography

Given its distinct boiling point and density relative to its isomer 1-cyclohexyl-4-methylbenzene [1], (4-Methylcyclohexyl)benzene is well-suited for use as an internal standard or retention time marker in gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods. Its unique physical properties ensure it will elute at a different time from closely related compounds, preventing co-elution and ensuring accurate quantification in complex mixtures.

Model Substrate for Studying Conformational Effects in Catalysis

The class-level inference of a conformational bias introduced by the 4-methyl group on the cyclohexyl ring [2] makes this compound a valuable model substrate for academic and industrial research. It can be employed to investigate how subtle steric changes influence reaction kinetics, regio- and stereoselectivity in metal-catalyzed reactions (e.g., hydrogenation or cross-coupling), and molecular recognition events, where the spatial presentation of the phenyl group is critical.

Synthetic Intermediate for High-Value Cycloaliphatic Compounds

(4-Methylcyclohexyl)benzene serves as a precursor to more complex molecules through further functionalization. Its well-defined synthesis route via Friedel-Crafts alkylation [3] and its commercial availability at a standardized 95% purity make it a reliable starting material for the multi-step synthesis of pharmaceuticals, liquid crystal components, and advanced materials where the saturated 4-methylcyclohexyl scaffold is a required structural feature.

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